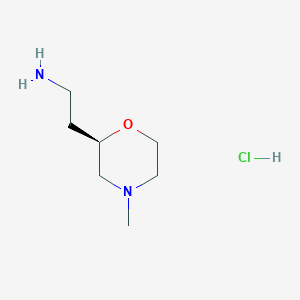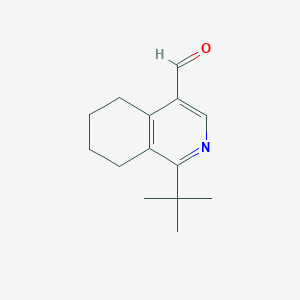![molecular formula C9H13N B15218472 1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
1-Ethynyl-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an ethynyl group and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-6-azaspiro[2.5]octane typically involves the annulation of cyclopentane or four-membered rings. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which is a highly exothermic process requiring precise control of reaction conditions . Another approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and safety. This method involves the use of microreaction systems that allow for precise control of temperature, reaction time, and phase separation .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The ethynyl group allows for substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
1-Ethynyl-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethynyl-6-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the spirocyclic structure provides rigidity and specificity in binding. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in the size and arrangement of the rings.
1-Oxa-2-azaspiro[2.5]octane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties and reactivity.
Uniqueness: 1-Ethynyl-6-azaspiro[2.5]octane is unique due to its ethynyl group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse chemical entities and the exploration of new biological activities .
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-ethynyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C9H13N/c1-2-8-7-9(8)3-5-10-6-4-9/h1,8,10H,3-7H2 |
InChI Key |
AWIFVBBXYGSODS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
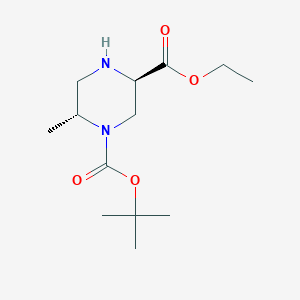
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
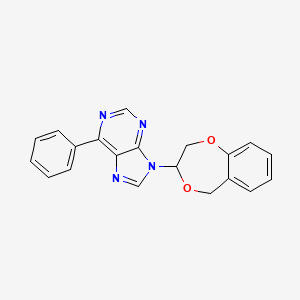
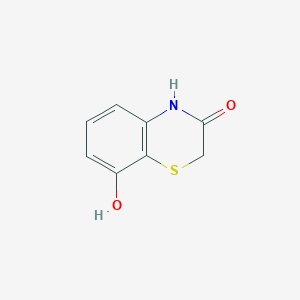
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
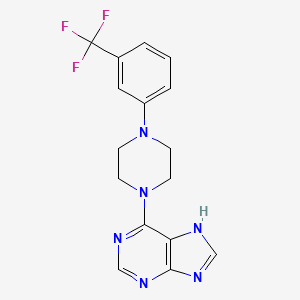

![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)

